molecular formula C15H11BrN2O3 B5419564 (2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5419564
M. Wt: 347.16 g/mol
InChI Key: XRZWVIGKBYGDHF-JXMROGBWSA-N
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Description

(2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromophenyl group and a nitrophenyl group attached to the prop-2-enamide backbone, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitroaniline as the primary starting materials.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-nitroaniline in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The intermediate Schiff base is then subjected to cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.

    (2E)-3-(4-methylphenyl)-N-(2-nitrophenyl)prop-2-enamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs with other substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18(20)21/h1-10H,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZWVIGKBYGDHF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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